molecular formula C12H14N2O B3022017 3-isopropyl-1-phenyl-1H-pyrazol-5-ol CAS No. 925644-86-6

3-isopropyl-1-phenyl-1H-pyrazol-5-ol

Cat. No. B3022017
CAS RN: 925644-86-6
M. Wt: 202.25 g/mol
InChI Key: JBUAJSQWCWDPQM-UHFFFAOYSA-N
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Description

“3-isopropyl-1-phenyl-1H-pyrazol-5-ol” is a chemical compound with the molecular formula C12H14N2O . It is used in proteomics research .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 12 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The InChI code for this compound is 1S/C12H14N2O/c1-9(2)11-8-12(15)14(13-11)10-6-4-3-5-7-10/h3-9,15H,1-2H3 .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 202.26 .

Scientific Research Applications

Chemistry and Heterocyclic Synthesis

The compound 3-isopropyl-1-phenyl-1H-pyrazol-5-ol, while not directly mentioned, is structurally related to pyrazole derivatives which are widely recognized for their utility in the synthesis of heterocyclic compounds. For instance, derivatives of 4-(dicyanomethylene)-3-methyl-1-phenyl-2-pyrazoline-5-one (DCNP) are invaluable as building blocks in synthesizing a diverse array of heterocycles, including pyrazolo-imidazoles, -thiazoles, spiropyridines, and others. The unique reactivity of these compounds facilitates mild reaction conditions for generating versatile cynomethylene dyes and heterocyclic structures from a broad range of precursors (Gomaa & Ali, 2020).

Medicinal Chemistry and Pharmacological Applications

Pyrazoline scaffolds, closely related to this compound, exhibit a broad spectrum of pharmacological activities. These activities span from antimicrobial, anti-inflammatory, and analgesic properties to antidepressant and anticancer effects. The diversity in biological actions underlines the potential of pyrazoline derivatives in developing new therapeutic agents. Notably, recent advances highlight the therapeutic patents of pyrazolines, underscoring their significance in medical research and drug development (Shaaban, Mayhoub, & Farag, 2012).

Biodegradation and Environmental Applications

In the context of environmental science, derivatives of pyrazole, such as fipronil—a phenyl-pyrazole insecticide—have been studied for their biodegradation pathways. The microbial degradation of fipronil, involving several bacterial and fungal strains capable of metabolizing the compound, underscores the environmental relevance of pyrazole derivatives. This research points towards biodegradation as an effective and eco-friendly approach for mitigating the residual environmental hazards posed by phenyl-pyrazole insecticides (Zhou et al., 2021).

Catalysis and Synthetic Applications

Further, pyrazoline derivatives have been explored for their role in catalysis, particularly in the synthesis of pyrano[2,3-d]pyrimidine scaffolds, which are crucial for the pharmaceutical industry. The application of hybrid catalysts in synthesizing these scaffolds demonstrates the versatility of pyrazoline compounds in facilitating complex chemical reactions. This catalytic utility extends the scope of pyrazoline derivatives beyond their biological applications, highlighting their importance in synthetic chemistry (Parmar, Vala, & Patel, 2023).

Future Directions

Future research could focus on further investigation of the synthesis methods, chemical reactions, mechanism of action, and safety and hazards of “3-isopropyl-1-phenyl-1H-pyrazol-5-ol”. Additionally, its potential applications in various fields such as medicinal chemistry, drug discovery, and proteomics research could be explored .

properties

IUPAC Name

2-phenyl-5-propan-2-yl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-9(2)11-8-12(15)14(13-11)10-6-4-3-5-7-10/h3-9,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBUAJSQWCWDPQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=O)N(N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80509844
Record name 2-Phenyl-5-(propan-2-yl)-1,2-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80509844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

83957-86-2
Record name 2-Phenyl-5-(propan-2-yl)-1,2-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80509844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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